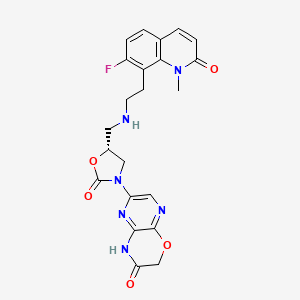

BWC0977

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C22H21FN6O5 |

|---|---|

分子量 |

468.4 g/mol |

IUPAC名 |

6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one |

InChI |

InChI=1S/C22H21FN6O5/c1-28-18(31)5-3-12-2-4-15(23)14(19(12)28)6-7-24-8-13-10-29(22(32)34-13)16-9-25-21-20(26-16)27-17(30)11-33-21/h2-5,9,13,24H,6-8,10-11H2,1H3,(H,26,27,30)/t13-/m1/s1 |

InChIキー |

MKICNOUBIXXGPQ-CYBMUJFWSA-N |

異性体SMILES |

CN1C(=O)C=CC2=C1C(=C(C=C2)F)CCNC[C@@H]3CN(C(=O)O3)C4=CN=C5C(=N4)NC(=O)CO5 |

正規SMILES |

CN1C(=O)C=CC2=C1C(=C(C=C2)F)CCNCC3CN(C(=O)O3)C4=CN=C5C(=N4)NC(=O)CO5 |

製品の起源 |

United States |

Foundational & Exploratory

BWC0977: A Novel Dual-Target Inhibitor of Bacterial Topoisomerases for Combating Multidrug-Resistant Infections

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the development of novel therapeutics with distinct mechanisms of action. BWC0977 is a promising novel bacterial topoisomerase inhibitor (NBTI) that circumvents existing resistance mechanisms by dually targeting DNA gyrase (GyrA) and topoisomerase IV (TopoIV), essential enzymes for bacterial DNA replication. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies. The data presented herein underscore the potential of this compound as a broad-spectrum antibacterial agent effective against a wide array of multidrug-resistant (MDR) pathogens.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2][3] Unlike fluoroquinolones, which stabilize double-strand DNA breaks, this compound stabilizes single-strand breaks in the DNA, leading to the induction of the SOS DNA damage response and subsequent cell death.[4] Computational modeling and enzymatic assays have identified key interactions between this compound and specific residues within the GyrA subunit, including M120, D82, and R121.[4] This distinct binding mode is crucial for its activity against fluoroquinolone-resistant strains.

In Vitro Activity

This compound demonstrates potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including priority pathogens identified by the World Health Organization. Notably, it retains its activity against clinical isolates resistant to current standard-of-care antibiotics such as fluoroquinolones, carbapenems, and colistin.

Minimum Inhibitory Concentration (MIC)

The MIC90 of this compound against a global panel of multidrug-resistant Gram-negative and Gram-positive bacteria, anaerobes, and biothreat pathogens ranges from 0.03 to 2 µg/mL. Specific MIC values against key pathogens are summarized in the table below.

| Pathogen | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacillus anthracis | 0.001-0.015 | 0.004 | 0.004 |

| Escherichia coli (MDR) | - | - | 0.5 |

| Pseudomonas aeruginosa (MDR) | - | - | - |

| Acinetobacter baumannii (MDR) | - | - | - |

| Klebsiella pneumoniae (MDR) | - | - | - |

| Staphylococcus aureus (MRSA) | - | - | - |

| Data for some MDR strains are not publicly available in full detail. |

Resistance Frequency

Spontaneous resistance to this compound occurs at a very low frequency. Studies attempting to generate resistant mutants of Escherichia coli and other Gram-negative organisms through single-step methods did not yield any mutants. While serial passage experiments resulted in a shift in MIC, sequencing of the resistant isolates revealed no mutations in the target genes (gyrA and parC), suggesting a non-target-based mechanism of resistance.

In Vivo Efficacy and Pharmacokinetics

This compound has demonstrated significant efficacy in various rodent infection models, including thigh and lung infection models.

Animal Models of Infection

In a neutropenic murine thigh infection model challenged with P. aeruginosa, this compound exhibited a dose-dependent reduction in bacterial burden. Furthermore, in a murine model of inhalational tularemia caused by Francisella tularensis, this compound treatment resulted in 100% survival, which was statistically superior to ciprofloxacin.

| Animal Model | Pathogen | Treatment | Outcome |

| Neutropenic Murine Thigh | P. aeruginosa | This compound (dose-ranging) | Dose-dependent reduction in CFU/g |

| Inhalational Murine Tularemia | F. tularensis | This compound | 100% survival |

| Inhalational Murine Tularemia | Ciprofloxacin | 60% survival | |

| Inhalational Murine Tularemia | Gentamicin | 90-100% survival |

Pharmacokinetics

Pharmacokinetic studies in rodents have shown that this compound achieves significantly higher drug levels in the epithelial lining fluid of infected lungs compared to plasma. A Phase 1 clinical trial (NCT05088421) in healthy volunteers demonstrated that single ascending intravenous doses of this compound were safe and well-tolerated, with dose-proportional exposures. This compound is also being developed in an oral formulation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro potency of this compound is determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model

This model is used to assess the in vivo efficacy and pharmacodynamics of this compound.

Protocol:

-

Render female BALB/c mice neutropenic by intraperitoneal injection of cyclophosphamide.

-

Two hours prior to infection, administer the appropriate dose of this compound subcutaneously.

-

Infect the mice intramuscularly in the thigh with a clinical isolate of a target pathogen (e.g., P. aeruginosa).

-

At various time points post-infection (e.g., 2, 8, 14, 26 hours), euthanize cohorts of mice.

-

Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions.

-

Plate the dilutions on appropriate agar medium to determine the bacterial load (CFU/g of tissue).

-

Compare the bacterial density in treated groups to a control group to determine the efficacy of this compound.

References

BWC0977: A Technical Guide to the Dual Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWC0977 is a novel, broad-spectrum antibacterial agent that targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism confers potent activity against a wide range of multidrug-resistant (MDR) pathogens, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), and is associated with a low frequency of resistance development.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Introduction

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the development of novel antibiotics with new mechanisms of action.[4] this compound emerges as a promising clinical candidate, demonstrating efficacy against a global panel of MDR Gram-negative and Gram-positive bacteria, including strains resistant to fluoroquinolones, carbapenems, and colistin. This compound is a novel bacterial topoisomerase inhibitor (NBTI) that selectively inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV. Preclinical studies and a Phase 1 clinical trial have indicated a favorable safety and tolerability profile.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the essential functions of two type II topoisomerases:

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating daughter chromosomes following DNA replication, allowing for proper cell division.

By inhibiting both enzymes, this compound effectively halts DNA replication and segregation, leading to bacterial cell death. Computational studies and experimental data suggest that this compound interacts with key residues in the GyrA subunit of DNA gyrase, such as M120, D82, and R121. Notably, this compound is reported to stabilize single-strand DNA breaks, a mechanism distinct from fluoroquinolones which stabilize double-strand breaks.

Below is a diagram illustrating the dual-targeting mechanism of this compound.

Quantitative Data

Minimum Inhibitory Concentration (MIC)

This compound has demonstrated potent antibacterial activity against a wide array of clinical isolates. The following tables summarize the MIC90 (the concentration at which 90% of isolates are inhibited) and median MIC values for this compound against key pathogens.

Table 1: MIC90 of this compound Against Gram-Negative Bacteria

| Organism | MIC90 (µg/mL) |

| Acinetobacter baumannii | 1 |

| Pseudomonas aeruginosa | 1 |

| Escherichia coli | 0.5 |

| Klebsiella pneumoniae | 2 |

| Enterobacter cloacae | 2 |

| Stenotrophomonas maltophilia | 0.25 |

| Citrobacter spp. | 1 |

| Proteus spp. | 0.5 |

| Morganella morganii | 1 |

| Serratia marcescens | 1 |

| Neisseria gonorrhoeae | - |

Table 2: MIC90 of this compound Against Gram-Positive Bacteria

| Organism | MIC90 (µg/mL) |

| Staphylococcus aureus | 0.03 |

| Enterococcus faecalis/faecium | 0.06 |

| Streptococcus pneumoniae | 0.03 |

| Streptococcus pyogenes | 0.03 |

| Coagulase-negative Staphylococci | 0.03 |

Enzyme Inhibition (IC50)

This compound exhibits equipotent, nanomolar inhibition of both DNA gyrase and topoisomerase IV across various bacterial species. While specific IC50 values from publicly available literature are limited, the potent dual-inhibition is a key characteristic of this compound.

Table 3: this compound IC50 Values Against DNA Gyrase and Topoisomerase IV

| Organism | Enzyme | IC50 (nM) |

| Escherichia coli | DNA Gyrase | Not Reported |

| Escherichia coli | Topoisomerase IV | Not Reported |

| Staphylococcus aureus | DNA Gyrase | Not Reported |

| Staphylococcus aureus | Topoisomerase IV | Not Reported |

| Pseudomonas aeruginosa | DNA Gyrase | Not Reported |

| Pseudomonas aeruginosa | Topoisomerase IV | Not Reported |

| Acinetobacter baumannii | DNA Gyrase | Not Reported |

| Acinetobacter baumannii | Topoisomerase IV | Not Reported |

| Klebsiella pneumoniae | DNA Gyrase | Not Reported |

| Klebsiella pneumoniae | Topoisomerase IV | Not Reported |

Note: While specific values are not consistently reported in the reviewed literature, sources confirm nanomolar potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize inhibitors of bacterial topoisomerases like this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains

-

This compound stock solution (dissolved in DMSO)

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, pick 3-5 colonies and suspend them in saline.

-

Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Prepare Compound Dilutions:

-

Perform a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

-

Incubation:

-

Incubate the plates at 37°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by this compound.

Workflow for DNA Gyrase Supercoiling Assay

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed pBR322 DNA

-

Gyrase assay buffer (containing ATP)

-

This compound

-

SDS and Proteinase K

-

Agarose gel electrophoresis system

-

Ethidium bromide

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the gyrase assay buffer, purified DNA gyrase, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Add relaxed pBR322 DNA to the mixture to start the reaction.

-

Incubate at 37°C for 30-60 minutes.

-

-

Terminate Reaction:

-

Stop the reaction by adding a solution of SDS and Proteinase K.

-

Incubate at 37°C for 30 minutes to digest the enzyme.

-

-

Analysis:

-

Add loading dye to the samples and load them onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The inhibition is determined by the reduction in the amount of supercoiled DNA compared to the no-drug control. The IC50 is the concentration of this compound that inhibits 50% of the supercoiling activity.

-

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate catenated kinetoplast DNA (kDNA) into individual minicircles and the inhibition of this process by this compound.

Materials:

-

Purified bacterial topoisomerase IV

-

Kinetoplast DNA (kDNA)

-

Topoisomerase IV assay buffer (containing ATP)

-

This compound

-

SDS and Proteinase K

-

Agarose gel electrophoresis system

-

Ethidium bromide

Procedure:

-

Reaction Setup:

-

Combine the topoisomerase IV assay buffer, purified topoisomerase IV, and different concentrations of this compound in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Add kDNA to the mixture to start the decatenation reaction.

-

Incubate at 37°C for 30 minutes.

-

-

Terminate Reaction:

-

Stop the reaction by adding a solution of SDS and Proteinase K.

-

-

Analysis:

-

Add loading dye and run the samples on a 1% agarose gel.

-

Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Stain the gel with ethidium bromide and visualize.

-

Inhibition is observed as a decrease in the amount of decatenated DNA. The IC50 is the concentration of this compound that inhibits 50% of the decatenation activity.

-

DNA Cleavage Assay

This assay determines if this compound stabilizes the cleavage complex formed between the topoisomerase and DNA.

Materials:

-

Purified DNA gyrase or topoisomerase IV

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (without ATP for gyrase cleavage)

-

This compound

-

SDS and Proteinase K

-

Agarose gel electrophoresis system

-

Ethidium bromide

Procedure:

-

Reaction Setup:

-

Incubate the enzyme (gyrase or topoisomerase IV) with supercoiled plasmid DNA and varying concentrations of this compound in the appropriate assay buffer.

-

-

Induce Cleavage Complex Trapping:

-

After incubation (e.g., 60 minutes at 37°C for S. aureus gyrase), add SDS and Proteinase K to trap the covalent enzyme-DNA complex.

-

Incubate for a further 30 minutes at 37°C.

-

-

Analysis:

-

Run the samples on a 1% agarose gel.

-

The formation of a linear DNA band from the supercoiled substrate indicates the stabilization of the cleavage complex.

-

The amount of linear DNA is quantified to determine the concentration of this compound required to induce cleavage.

-

Conclusion

This compound is a promising novel antibacterial agent with a potent dual-targeting mechanism of action against DNA gyrase and topoisomerase IV. Its broad spectrum of activity against clinically important MDR pathogens, coupled with a low propensity for resistance development, makes it a valuable candidate for addressing the growing challenge of antimicrobial resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and advancement of this and other novel bacterial topoisomerase inhibitors.

References

- 1. bugworksresearch.com [bugworksresearch.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of BWC0977: A Novel Broad-Spectrum Antibiotic

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BWC0977 is a novel, broad-spectrum antibacterial agent currently in clinical development for the treatment of serious multidrug-resistant (MDR) infections. As a novel bacterial topoisomerase inhibitor (NBTI), it targets both DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication.[1] This dual-targeting mechanism contributes to its potent activity against a wide range of Gram-positive and Gram-negative pathogens, including those resistant to fluoroquinolones, carbapenems, and colistin.[1][2] Preclinical studies in rodent models of infection have demonstrated the efficacy of this compound, and a Phase 1 clinical trial in healthy volunteers has indicated that the drug is safe and well-tolerated.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Introduction

The rise of antimicrobial resistance (AMR) poses a significant threat to global public health. There is an urgent need for the development of new antibiotics with novel mechanisms of action to combat infections caused by MDR bacteria. This compound has emerged as a promising clinical candidate to address this unmet medical need.[1] It is a potent, intravenous broad-spectrum antibiotic with the potential for oral administration.

Mechanism of Action

This compound exerts its antibacterial effect by selectively inhibiting bacterial DNA replication through the dual targeting of DNA gyrase and topoisomerase IV. These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. By binding to these enzymes, this compound stabilizes the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.

It is hypothesized that the DNA damage caused by this compound induces the bacterial SOS response, a global response to DNA damage that includes the upregulation of a series of genes involved in DNA repair, mutagenesis, and cell division.

Signaling Pathway Diagram

Caption: this compound inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of clinically important pathogens. The minimum inhibitory concentration (MIC) values have been determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methodology.

MIC90 Data

| Pathogen | MIC90 (µg/mL) |

| Acinetobacter baumannii | 1 |

| Pseudomonas aeruginosa | 1 |

| Escherichia coli | 0.5 |

| Klebsiella pneumoniae | 2 |

| Enterobacter cloacae | 2 |

| Stenotrophomonas maltophilia | 0.25 |

| Citrobacter spp. | 1 |

| Proteus spp. | 0.5 |

| Morganella morganii | 1 |

| Serratia marcescens | 2 |

| Neisseria gonorrhoeae | - |

Data sourced from IHMA clinical isolates collected in 2016-2019.

Preclinical Development

The efficacy of this compound has been evaluated in several preclinical animal models of infection, including murine thigh, lung, and urinary tract infection models.

Experimental Protocols

-

Animal Model: Female ICR (CD-1) mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: Mice are inoculated intramuscularly in the thigh with a bacterial suspension (e.g., P. aeruginosa NCTC 13921).

-

Treatment: this compound is administered subcutaneously at various dosing regimens (e.g., single dose, fractionated doses).

-

Endpoint: At predetermined time points, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/g). The efficacy is assessed by the reduction in bacterial count compared to untreated controls.

-

Animal Model: C3H/HeN mice (normal and diabetic models) are used.

-

Infection: Mice are transurethrally inoculated with a uropathogenic bacterial strain (e.g., E. coli ST131 H30Rx).

-

Treatment: this compound is administered orally (e.g., by gavage) twice daily for a specified duration.

-

Endpoint: Bacterial burden is assessed in the urine, bladder, and kidneys by quantitative culture (CFU/mL or CFU/g).

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound follows a two-compartment model with linear clearance. The determined pharmacokinetic/pharmacodynamic (PK/PD) index for efficacy in the murine thigh infection model is the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC).

| Parameter | Value |

| Absorption rate constant (ka) | 18 h⁻¹ |

| Total clearance (CL) | 0.1 L/h |

| Volume of distribution (Vd) | 0.03 L |

| Central to peripheral rate constant (k12) | 0.4 h⁻¹ |

| Peripheral to central rate constant (k21) | 0.6 h⁻¹ |

Data from a 2-compartment model fit for PK/PD analysis in the murine thigh infection model.

Preclinical Experimental Workflow

Caption: Workflow for the preclinical evaluation of this compound.

Clinical Development

This compound has successfully completed a Phase 1 clinical trial (NCT05088421) to evaluate its safety, tolerability, and pharmacokinetics in healthy adult volunteers.

Phase 1 Clinical Trial Design

The study was a randomized, double-blind, placebo-controlled, single- and multiple-ascending dose trial. Healthy adult subjects received intravenous infusions of this compound or placebo.

Clinical Pharmacokinetics

The Phase 1 study demonstrated that this compound exhibits dose-proportional exposures.

| Dose (mg) | Cmax (µg/mL) | AUC (µg*h/mL) |

| 120 | ~5 | ~20 |

| 240 | ~10 | ~40 |

| 480 | ~20 | ~80 |

| 720 | ~30 | ~120 |

| 1050 | ~45 | ~180 |

Approximate values based on graphical data from the single-ascending dose study in healthy volunteers.

Safety and Tolerability

In the Phase 1 trial, single-ascending doses of intravenously administered this compound were found to be safe and well-tolerated.

Clinical Development Workflow

Caption: Phased approach for the clinical development of this compound.

Conclusion

This compound is a promising novel antibiotic with a dual mechanism of action and a broad spectrum of activity against challenging MDR pathogens. The successful completion of preclinical studies and a Phase 1 clinical trial supports its continued development for the treatment of serious bacterial infections. Further clinical studies are warranted to establish the efficacy and safety of this compound in patient populations.

References

BWC0977: A Novel Dual-Target Inhibitor for the Treatment of Multidrug-Resistant Infections

An In-depth Technical Guide

Executive Summary

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. BWC0977 is a novel, broad-spectrum antibacterial agent in clinical development, designed to address this critical unmet need. As a novel bacterial topoisomerase inhibitor (NBTI), this compound exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2] This dual action contributes to its potent activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to current standard-of-care antibiotics such as fluoroquinolones, carbapenems, and colistin.[1][2] Preclinical studies have demonstrated significant in vitro and in vivo efficacy, and a Phase 1 clinical trial has indicated that this compound is safe and well-tolerated in healthy volunteers.[1] This technical guide provides a comprehensive overview of the core data and methodologies related to the preclinical and early clinical development of this compound.

Mechanism of Action

This compound exerts its bactericidal effect by selectively inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. By binding to a novel site on these enzymes, this compound stabilizes the enzyme-DNA cleavage complex, leading to irreparable double-strand breaks in the bacterial chromosome and subsequent cell death. Notably, this mechanism is distinct from that of fluoroquinolones, which allows this compound to retain activity against fluoroquinolone-resistant strains.

In Vitro Activity

The in vitro potency of this compound has been evaluated against a broad panel of clinical isolates, including many with multidrug-resistant phenotypes.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC50 and MIC90 values of this compound against key Gram-negative and Gram-positive pathogens.

| Pathogen | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | >1000 | 0.015 - 4 | 0.06 | 0.12 |

| Klebsiella pneumoniae | >1000 | 0.015 - 8 | 0.06 | 0.25 |

| Acinetobacter baumannii | >500 | 0.015 - 4 | 0.12 | 0.5 |

| Pseudomonas aeruginosa | >500 | 0.06 - 8 | 0.5 | 2 |

| Staphylococcus aureus (MSSA) | >200 | 0.008 - 0.12 | 0.015 | 0.03 |

| Staphylococcus aureus (MRSA) | >200 | 0.008 - 0.12 | 0.015 | 0.03 |

| Enterococcus faecalis | >100 | 0.03 - 0.5 | 0.12 | 0.25 |

| Enterococcus faecium | >100 | 0.03 - 0.5 | 0.12 | 0.25 |

Data compiled from published studies.

Enzyme Inhibition Data

The inhibitory activity of this compound against its target enzymes from various bacterial species is presented below.

| Enzyme | Organism | IC50 (nM) |

| DNA Gyrase | Escherichia coli | 4 |

| Topoisomerase IV | Escherichia coli | 10 |

| DNA Gyrase | Pseudomonas aeruginosa | 9 |

| Topoisomerase IV | Pseudomonas aeruginosa | 71 |

| DNA Gyrase | Staphylococcus aureus | 10 |

| Topoisomerase IV | Staphylococcus aureus | 95 |

Data sourced from Bugworks Research presentations.

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in various preclinical models of infection.

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents. This compound has shown dose-dependent bacterial reduction in this model against a range of pathogens.

Murine Lung Infection Model

To assess its potential for treating respiratory infections, this compound was evaluated in a murine model of lung infection, where it also demonstrated significant efficacy.

Experimental Protocols

In Vitro Susceptibility Testing

Protocol: Minimum Inhibitory Concentration (MIC) Determination

MICs were determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) guideline M07.

-

Preparation of this compound Stock Solution: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Serial two-fold dilutions of this compound were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Bacterial Inoculum Preparation: Bacterial isolates were grown on appropriate agar plates, and colonies were suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The microtiter plates containing the serially diluted this compound were inoculated with the prepared bacterial suspension. The plates were incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth of the organism.

In Vivo Efficacy Models

Protocol: Neutropenic Murine Thigh Infection Model

-

Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: Mice were inoculated in the thigh muscle with a standardized suspension of the test organism.

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound or a vehicle control was initiated. Various dosing regimens were typically evaluated.

-

Endpoint Measurement: At the end of the treatment period (e.g., 24 hours), mice were euthanized, and the thigh muscles were aseptically removed and homogenized. The homogenates were serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).

Protocol: Neutropenic Rat Lung Infection Model

-

Induction of Neutropenia: Similar to the murine thigh model, rats were rendered neutropenic.

-

Infection: Rats were infected via intratracheal instillation of a bacterial suspension.

-

Treatment: this compound or vehicle was administered at a set time after infection.

-

Endpoint Measurement: At various time points, rats were euthanized, and their lungs were lavaged to obtain bronchoalveolar lavage fluid (BALF) or the lungs were homogenized. Bacterial counts in the BALF or lung homogenates were determined by plating serial dilutions.

Enzyme Inhibition Assays

Protocol: DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Mixture: A reaction mixture containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase, and assay buffer (containing ATP and Mg2+) was prepared.

-

Inhibitor Addition: Varying concentrations of this compound were added to the reaction mixture.

-

Incubation: The reactions were incubated at 37°C to allow for the supercoiling reaction to proceed.

-

Reaction Termination and Analysis: The reaction was stopped, and the DNA products were separated by agarose gel electrophoresis. The degree of supercoiling was visualized by staining the gel (e.g., with ethidium bromide). The IC50 value was determined as the concentration of this compound that inhibited 50% of the supercoiling activity.

Protocol: Topoisomerase IV Decatenation Inhibition Assay

-

Reaction Mixture: A reaction mixture was prepared containing catenated kinetoplast DNA (kDNA), E. coli topoisomerase IV, and an appropriate assay buffer with ATP.

-

Inhibitor Addition: this compound was added at various concentrations.

-

Incubation: The mixture was incubated at 37°C to allow for the decatenation of the kDNA.

-

Reaction Termination and Analysis: The reaction was terminated, and the decatenated DNA products were separated from the catenated substrate by agarose gel electrophoresis. The IC50 was calculated as the concentration of this compound that inhibited 50% of the decatenation activity.

Conclusion

This compound is a promising novel antibacterial agent with a dual-targeting mechanism of action that confers potent activity against a broad spectrum of multidrug-resistant pathogens. Its efficacy has been demonstrated in both in vitro and in vivo preclinical models, and it has shown a favorable safety profile in early clinical trials. The data presented in this guide underscore the potential of this compound to become a valuable therapeutic option in the fight against antimicrobial resistance. Further clinical development is ongoing to fully elucidate its therapeutic potential in patients with serious bacterial infections.

References

BWC0977: A Novel Topoisomerase Inhibitor Targeting Carbapenem-Resistant Acinetobacter baumannii

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Carbapenem-resistant Acinetobacter baumannii (CRAB) represents a critical threat to global health, with limited therapeutic options available. BWC0977 is a novel, broad-spectrum bacterial topoisomerase inhibitor currently in clinical development that has demonstrated potent activity against a wide range of multidrug-resistant (MDR) pathogens, including CRAB.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data supporting the development of this compound for the treatment of infections caused by CRAB. The document details the compound's mechanism of action, in vitro activity, in vivo efficacy in established animal models of infection, and relevant pharmacokinetic parameters. Detailed experimental protocols and visualizations are provided to enable a thorough understanding of the preclinical evaluation of this compound.

Mechanism of Action

This compound is a novel bacterial topoisomerase inhibitor (NBTI) that dually targets DNA gyrase (GyrA) and topoisomerase IV (ParC), essential enzymes for bacterial DNA replication.[4] Unlike fluoroquinolones, which stabilize double-strand DNA breaks, this compound stabilizes single-strand breaks, leading to the inhibition of DNA synthesis and ultimately, bacterial cell death.[4] Computational modeling and in vitro enzyme assays have identified key interacting residues within the GyrA subunit, including M120, D82, and R121.

This inhibition of DNA replication machinery triggers the SOS response, a global DNA damage repair network. In Acinetobacter baumannii, this response is uniquely regulated, lacking the canonical LexA repressor found in many other bacteria. Instead, the SOS regulon is controlled by the UmuDAb and DdrR proteins. Upon DNA damage induced by this compound, the RecA protein is activated, leading to the autocleavage of the UmuDAb repressor and the subsequent de-repression of genes involved in DNA repair, including error-prone DNA polymerases.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-negative and Gram-positive bacteria, including clinically relevant multidrug-resistant strains.

Minimum Inhibitory Concentration (MIC) against Acinetobacter baumannii

The MIC of this compound was determined against a panel of Acinetobacter baumannii isolates, including carbapenem-resistant strains. The MIC90 for this compound against A. baumannii has been reported to be 1 µg/mL.

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Acinetobacter baumannii | 2945 (Global Panel) | 0.03 - 2 | Not Reported | 1 |

Table 1: In vitro activity of this compound against a global panel of Acinetobacter baumannii isolates.

Experimental Protocol: Broth Microdilution MIC Assay

The minimum inhibitory concentrations (MICs) of this compound were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

-

Inoculum Preparation: A. baumannii isolates are cultured on appropriate agar plates overnight at 35°C ± 2°C. Several colonies are used to inoculate cation-adjusted Mueller-Hinton broth (CAMHB). The broth is incubated at 35°C ± 2°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. The bacterial suspension is then diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution: this compound is serially diluted in CAMHB in 96-well microtiter plates to achieve a range of concentrations.

-

Incubation: The microtiter plates are inoculated with the prepared bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in established murine models of infection, demonstrating its potential for treating systemic and localized infections caused by A. baumannii.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo potency of antimicrobial agents.

| Parameter | Value |

| Animal Model | Neutropenic ICR (CD-1) mice |

| Immunosuppression | Cyclophosphamide (150 mg/kg day -4, 100 mg/kg day -1) |

| Pathogen | Acinetobacter baumannii |

| Inoculum | ~106 - 107 CFU/thigh |

| Route of Infection | Intramuscular injection into the thigh |

| Treatment Initiation | 2 hours post-infection |

| Dosing Regimen | Subcutaneous, various schedules (e.g., q8h) |

| Primary Endpoint | Bacterial burden (log10 CFU/thigh) at 24 hours |

Table 2: Key parameters of the neutropenic murine thigh infection model for this compound evaluation.

In this model, this compound demonstrated a dose-dependent reduction in the bacterial burden of A. baumannii in the thighs of infected mice.

Murine Pneumonia Model

To assess the efficacy of this compound in a lung infection model, a murine pneumonia model is utilized.

| Parameter | Value |

| Animal Model | Neutropenic mice |

| Immunosuppression | Cyclophosphamide |

| Pathogen | Acinetobacter baumannii |

| Inoculum | ~107 CFU/lung |

| Route of Infection | Intratracheal or intranasal instillation |

| Treatment Initiation | 2 hours post-infection |

| Dosing Regimen | Intravenous or subcutaneous |

| Primary Endpoint | Bacterial burden (log10 CFU/lung) at 24 hours |

Table 3: Key parameters of the murine pneumonia model for this compound evaluation.

This compound has shown efficacy in murine lung infection models, indicating its potential for the treatment of pneumonia caused by susceptible pathogens.

Experimental Workflow: In Vivo Efficacy Studies

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in rodents to characterize the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Species | Value |

| Protein Binding | Mouse | ~87.4% |

| PK/PD Index | Mouse | fAUC/MIC |

Table 4: Key pharmacokinetic parameters of this compound.

The pharmacodynamic index that best correlates with the efficacy of this compound in the murine thigh infection model was determined to be the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC).

Conclusion

This compound is a promising novel bacterial topoisomerase inhibitor with potent in vitro activity against carbapenem-resistant Acinetobacter baumannii. Its efficacy has been demonstrated in relevant preclinical models of infection. The unique mechanism of action, targeting both DNA gyrase and topoisomerase IV, and its activity against a broad spectrum of MDR pathogens, position this compound as a valuable candidate for further clinical development to address the urgent unmet medical need for new treatments for infections caused by CRAB. The data presented in this technical guide provide a solid foundation for continued investigation into the clinical utility of this compound.

References

BWC0977: A Novel Topoisomerase Inhibitor Demonstrating Potent Activity Against Klebsiella pneumoniae

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BWC0977 is a novel, broad-spectrum antibiotic currently in clinical development, showing significant promise in addressing the critical threat of antimicrobial resistance. This technical guide focuses on the activity of this compound against Klebsiella pneumoniae, a WHO critical priority pathogen frequently associated with multidrug-resistant (MDR) infections. This compound exhibits potent in vitro activity against a wide range of K. pneumoniae isolates, including carbapenem-resistant strains. Its mechanism of action as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV provides a distinct advantage, circumventing existing resistance mechanisms to other antibiotic classes. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for key assays, and a visual representation of its mechanism of action.

Introduction

The rise of multidrug-resistant Klebsiella pneumoniae (MDR-Kp) poses a significant global health challenge, leading to increased morbidity and mortality from infections such as pneumonia, bloodstream infections, and urinary tract infections.[1][2] The development of new antibiotics with novel mechanisms of action is paramount to combatting this threat. This compound is a promising novel bacterial topoisomerase inhibitor (NBTI) that selectively targets bacterial DNA replication.[3][4][5] This document serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on the activity of this compound against K. pneumoniae.

Quantitative Data: In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of pathogens, including MDR K. pneumoniae. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC data for this compound against various K. pneumoniae isolates.

| Organism | Isolate Type | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Klebsiella pneumoniae | Sequential Isolates | 115 | 0.125 | 0.25 | 0.0039-1 |

| Klebsiella pneumoniae | Resistant Isolates | 337 | 0.5 | 2 | 0.0156-16 |

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. (Data adapted from a 2020 poster presentation on the minimum inhibitory concentration evaluation of this compound)

Mechanism of Action

This compound functions as a dual inhibitor of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and repair.

-

DNA Gyrase (GyrA and GyrB subunits): Responsible for introducing negative supercoils into DNA, a process necessary for the initiation of replication.

-

Topoisomerase IV (ParC and ParE subunits): Primarily involved in the decatenation of daughter chromosomes following replication, allowing for proper segregation into daughter cells.

Unlike fluoroquinolones, which stabilize double-strand DNA breaks, this compound stabilizes single-strand DNA breaks, leading to the accumulation of toxic DNA-protein complexes. This ultimately triggers the bacterial SOS response, a global response to DNA damage, and leads to bactericidal activity.

Caption: Mechanism of action of this compound in Klebsiella pneumoniae.

In Vivo Efficacy

The efficacy of this compound has been evaluated in various rodent infection models, demonstrating its potential for treating systemic and localized infections caused by MDR pathogens.

Murine Thigh Infection Model

In a neutropenic murine thigh infection model, this compound has shown excellent dose-dependent activity against various bacterial strains, including K. pneumoniae. Pharmacokinetic/pharmacodynamic (PK/PD) studies in this model have identified the free area-under-the-curve over MIC (fAUC/MIC) as the key driver of efficacy. Dose-ranging studies have demonstrated logarithmic bacterial killing with this compound administration.

Murine Lung Infection Model

This compound has also demonstrated efficacy in a neutropenic rat lung infection model. Notably, studies have shown significantly higher drug levels of this compound in the epithelial lining fluid (ELF) of infected lungs compared to plasma, suggesting excellent penetration into the primary site of pneumonia.

While specific data on the reduction of K. pneumoniae colony-forming units (CFUs) in these models is not extensively published in the provided search results, the overall findings from studies with various Gram-negative pathogens support the potent in vivo activity of this compound.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to evaluate the activity of this compound against Klebsiella pneumoniae.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against K. pneumoniae isolates is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: K. pneumoniae isolates are grown on an appropriate agar medium, and colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Caption: Experimental workflow for MIC determination.

Murine Thigh Infection Model

This model is commonly used to assess the in vivo efficacy and PK/PD parameters of antimicrobial agents.

Protocol:

-

Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are rendered neutropenic by the administration of cyclophosphamide prior to infection.

-

Infection: A standardized inoculum of a selected K. pneumoniae strain is injected into the thigh muscle of the mice.

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound or a vehicle control is initiated. Dosing regimens can vary to determine the PK/PD driver.

-

Endpoint: At a predetermined time (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.

-

Bacterial Load Quantification: The homogenates are serially diluted and plated on appropriate agar to determine the number of CFUs per gram of tissue. Efficacy is measured by the reduction in bacterial load compared to the control group.

Murine Pneumonia Model

This model is used to evaluate the efficacy of antibiotics in treating lung infections.

Protocol:

-

Immunosuppression: Similar to the thigh infection model, mice are often rendered neutropenic.

-

Infection: Mice are infected with K. pneumoniae via intranasal, intratracheal, or aerosol inhalation to establish a lung infection.

-

Treatment: this compound or a vehicle control is administered at a set time after infection.

-

Endpoint: At the end of the study period, mice are euthanized. Lungs are aseptically harvested and homogenized.

-

Bacterial Load Quantification: The lung homogenates are serially diluted and plated to enumerate the CFUs per gram of lung tissue. The reduction in bacterial burden in the treated group compared to the control group indicates efficacy.

Conclusion

This compound is a promising novel antibiotic with a potent and broad-spectrum activity against Klebsiella pneumoniae, including multidrug-resistant strains. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV offers a valuable new approach in the fight against antimicrobial resistance. The available in vitro and in vivo data demonstrate its potential for treating serious infections caused by this challenging pathogen. Further clinical development will be crucial in establishing the role of this compound in the clinical management of MDR K. pneumoniae infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of Acute or Disseminating Bacterial Pneumonia in Mice and Sampling of Infected Organs for Studying the Host Response to Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imaging of bioluminescent Klebsiella pneumoniae induced pulmonary infection in an immunosuppressed mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]

- 5. microbiologyresearch.org [microbiologyresearch.org]

In Vitro Spectrum of Activity of BWC0977: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWC0977 is a novel, broad-spectrum antibacterial agent currently in clinical development. It belongs to the class of novel bacterial topoisomerase inhibitors (NBTIs) and exhibits potent activity against a wide range of multidrug-resistant (MDR) pathogens. This document provides an in-depth overview of the in vitro spectrum of activity of this compound, including quantitative susceptibility data, detailed experimental methodologies, and a visual representation of its mechanism of action.

Mechanism of Action

This compound functions as a dual inhibitor of two essential bacterial type II topoisomerases: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[1] These enzymes are critical for bacterial DNA replication, repair, and segregation. By binding to a novel site on these enzymes, this compound stabilizes the enzyme-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks and subsequent bacterial cell death.[2] This dual-targeting mechanism is thought to contribute to a lower frequency of resistance development compared to single-target agents.[1]

References

BWC0977 preclinical research and findings

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWC0977 is a novel, broad-spectrum antibacterial agent currently in clinical development for the treatment of serious multidrug-resistant (MDR) infections. As a first-in-class Novel Bacterial Topoisomerase Inhibitor (NBTI), this compound exhibits a unique dual-targeting mechanism of action, inhibiting both DNA gyrase and topoisomerase IV. This dual action contributes to its potent activity against a wide range of Gram-positive and Gram-negative pathogens, including those resistant to current standard-of-care antibiotics such as fluoroquinolones, carbapenems, and colistin.[1][2] Preclinical studies have demonstrated in vitro efficacy against a global panel of MDR isolates and significant therapeutic effects in various rodent infection models.[2][3] this compound is being developed in both intravenous and oral formulations to address the needs of critically ill patients.[1] This technical guide provides a comprehensive overview of the preclinical research and findings on this compound, including its in vitro activity, in vivo efficacy, mechanism of action, and preliminary safety profile.

In Vitro Antimicrobial Activity

This compound has demonstrated potent in vitro activity against a wide spectrum of bacterial pathogens, including many designated as critical threats by the World Health Organization. The minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) for this compound generally ranges from 0.03 to 2 µg/mL against a variety of MDR pathogens.

Table 1: In Vitro Activity of this compound Against Key Bacterial Pathogens

| Bacterial Species | Resistance Profile | MIC90 (µg/mL) |

| Acinetobacter baumannii | Carbapenem-Resistant (CRAB) | 1 |

| Pseudomonas aeruginosa | Multi-Drug Resistant (MDR) | 2 |

| Enterobacterales | Carbapenem-Resistant (CRE) | 0.5 |

| Enterobacterales | Fluoroquinolone-Resistant | 0.5 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1 |

Note: Data compiled from multiple sources. Specific values may vary based on the isolate collection.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is determined by broth microdilution methodology according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of this compound: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates to achieve a range of final concentrations.

-

Bacterial Inoculum: Clinical isolates are cultured and then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: The microtiter plates containing the bacterial inoculum and this compound dilutions are incubated at 35°C for 16-20 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy

This compound has demonstrated significant efficacy in various preclinical models of bacterial infection, including neutropenic thigh and lung infection models in rodents.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of new antibiotics.

Table 2: Efficacy of this compound in the Neutropenic Murine Thigh Infection Model

| Pathogen | Dosing Regimen | Bacterial Reduction (log10 CFU/thigh) |

| P. aeruginosa | 80 mg/kg, q12h | Significant reduction compared to control |

| K. pneumoniae | Dose-ranging studies | Excellent dose-response |

| A. baumannii | Dose-ranging studies | Excellent dose-response |

Note: This table summarizes general findings; specific bacterial reduction values are dose-dependent.

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: A bacterial suspension of a specific pathogen (e.g., P. aeruginosa) is injected into the thigh muscle of the neutropenic mice.

-

Treatment: this compound is administered at various doses and schedules (e.g., subcutaneously or intravenously) starting at a defined time post-infection.

-

Endpoint: At a predetermined time point (e.g., 24 or 26 hours post-infection), mice are euthanized, and the thigh tissue is homogenized. The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate on appropriate agar media. The efficacy of this compound is measured by the reduction in bacterial load compared to untreated control animals.

Neutropenic Rat Lung Infection Model

This model is used to assess the efficacy of antibiotics in treating pneumonia.

Table 3: Pharmacokinetic and Efficacy Data of this compound in the Neutropenic Rat Lung Infection Model

| Parameter | Value |

| Dose | 100 mg/kg (60-min IV infusion) |

| Pathogen | P. aeruginosa ATCC27853 |

| Cmax in Plasma (Total) | 54 ± 4.8 µg/mL |

| Cmax in ELF | 81 ± 11 µg/mL |

| AUC0-inf in Plasma (Total) | 117 ± 44 hrµg/mL |

| AUC0-inf in ELF | 114 ± 40 hrµg/mL |

| Efficacy | Significant bacterial reduction in the lungs |

Note: ELF (Epithelial Lining Fluid) is the primary site of infection in the lungs.

-

Induction of Neutropenia: Rats are made neutropenic using cyclophosphamide.

-

Infection: A bacterial suspension is instilled directly into the lungs of the anesthetized rats.

-

Treatment: this compound is administered intravenously at a specified dose and duration.

-

Pharmacokinetic Analysis: Blood and bronchoalveolar lavage (BAL) fluid are collected at various time points to determine the concentrations of this compound in the plasma and epithelial lining fluid (ELF).

-

Efficacy Assessment: At the end of the study, the lungs are harvested and homogenized to quantify the bacterial burden (CFU/lung). Efficacy is determined by the reduction in bacterial counts compared to untreated controls.

Mechanism of Action

This compound is a novel bacterial topoisomerase inhibitor (NBTI) that uniquely targets both DNA gyrase and topoisomerase IV, two essential enzymes involved in bacterial DNA replication. This dual-targeting mechanism is a key differentiator from many existing antibiotics and is believed to contribute to its broad spectrum of activity and low potential for resistance development.

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow: DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of this compound against DNA gyrase and topoisomerase IV is assessed using in vitro enzymatic assays.

Caption: Workflow for enzyme inhibition assays.

-

Reaction Mixture: A reaction mixture containing purified DNA gyrase, relaxed plasmid DNA, and ATP in a suitable buffer is prepared.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

-

Incubation: The mixture is incubated at 37°C to allow the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

-

Analysis: The reaction products are analyzed by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

-

Reaction Mixture: A reaction mixture containing purified topoisomerase IV and catenated kinetoplast DNA (kDNA) in a suitable buffer with ATP is prepared.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

-

Incubation: The mixture is incubated at 37°C to allow the decatenation reaction to occur.

-

Reaction Termination: The reaction is terminated.

-

Analysis: The products are separated by agarose gel electrophoresis. Inhibition of decatenation is visualized as the persistence of the high-molecular-weight catenated DNA at the origin of the gel.

Preclinical Safety and Toxicology

Extensive preclinical Good Laboratory Practice (GLP) toxicology studies have been conducted in both rats and dogs. These studies have indicated that this compound is well-tolerated at therapeutic doses and did not reveal any significant clotting risk or other major safety concerns.

Conclusion

The preclinical data for this compound strongly support its continued development as a novel treatment for serious infections caused by multidrug-resistant bacteria. Its potent, broad-spectrum activity, coupled with a dual mechanism of action that may limit the emergence of resistance, positions it as a promising candidate to address the urgent global health threat of antimicrobial resistance. The favorable in vivo efficacy and preliminary safety profile warrant further investigation in clinical trials.

References

BWC0977: A Novel Dual-Target Inhibitor of Bacterial Topoisomerases for Combating Multidrug-Resistant Infections

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel antibiotics with unique mechanisms of action. BWC0977 has emerged as a promising clinical candidate, a broad-spectrum antibacterial agent effective against a wide array of multidrug-resistant (MDR) pathogens. This technical guide delves into the core of this compound's innovative mechanism, its dual inhibition of bacterial DNA gyrase and topoisomerase IV. This document provides a comprehensive overview of the available data, detailed experimental protocols for key assays, and visual representations of its mechanism of action to support further research and development in the field.

Introduction: The Challenge of Antimicrobial Resistance and the Promise of this compound

Antimicrobial resistance is a critical global health threat, with the World Health Organization identifying it as one of the top ten global public health challenges. The rise of multidrug-resistant bacteria, including critical priority pathogens like carbapenem-resistant Acinetobacter baumannii and Klebsiella pneumoniae, has severely limited treatment options for serious infections.[1] this compound is a novel bacterial topoisomerase inhibitor (NBTI) that offers a new line of attack by selectively targeting bacterial DNA replication.[2][3][4] Its broad-spectrum activity extends to Gram-negative and Gram-positive bacteria, anaerobes, and biothreat pathogens, including strains resistant to current standard-of-care antibiotics like fluoroquinolones, carbapenems, and colistin.[2]

The Novel Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

The novelty of this compound lies in its ability to potently inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By targeting both enzymes, this compound presents a dual-pronged attack that is distinct from existing antibiotics, including the fluoroquinolone class which also targets these enzymes but through a different mechanism and is susceptible to resistance.

Signaling Pathway of this compound's Action

The following diagram illustrates the central mechanism of this compound.

References

- 1. Novel broad-spectrum antibiotic compound [gardp.org]

- 2. contagionlive.com [contagionlive.com]

- 3. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

BWC0977 Experimental Protocols for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWC0977 is a novel dual-target topoisomerase inhibitor with potent, broad-spectrum antibacterial activity against a wide range of multi-drug resistant (MDR) pathogens.[1][2][3][4] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, leading to bacterial cell death.[5] This document provides detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains

| Bacterial Species | Strain Type | MIC (µg/mL) |

| Escherichia coli | Wildtype | 0.03 |

| Escherichia coli | Fluoroquinolone-Resistant | 0.5 |

| Pseudomonas aeruginosa | Wildtype | 0.25 |

| Pseudomonas aeruginosa | MDR | 1 |

| Staphylococcus aureus | Wildtype | 0.01 |

| Klebsiella pneumoniae | MDR | 2 |

| Acinetobacter baumannii | MDR | 1 |

| Enterococcus faecalis | Wildtype | 0.06 |

Table 2: In Vitro Inhibition of Bacterial Topoisomerases by this compound

| Target Enzyme | Organism | IC50 (µM) |

| DNA Gyrase | E. coli | 0.004 |

| Topoisomerase IV | E. coli | 0.01 |

| DNA Gyrase | P. aeruginosa | 0.009 |

| Topoisomerase IV | P. aeruginosa | 0.071 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Spectrophotometer

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare the bacterial inoculum by suspending colonies from an overnight culture in CAMHB to match the 0.5 McFarland standard.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Time-Kill Kinetics Assay

This assay determines the rate at which this compound kills a bacterial population over time.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

-

CAMHB

-

Sterile saline

-

Agar plates

Procedure:

-

Prepare flasks containing CAMHB with the desired concentrations of this compound.

-

Inoculate the flasks with the bacterial culture to a starting density of ~1 x 10^6 CFU/mL.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

Plot log10 CFU/mL versus time to generate the time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

DNA Gyrase and Topoisomerase IV Supercoiling Assay

This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase and the relaxation activity of topoisomerase IV.

Materials:

-

Purified DNA gyrase and topoisomerase IV enzymes

-

Relaxed and supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

-

This compound at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing the assay buffer, plasmid DNA, and varying concentrations of this compound.

-

Add DNA gyrase or topoisomerase IV to initiate the reaction.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Stain the gel, visualize the DNA bands under UV light, and quantify the band intensities to determine the IC50 of this compound.

SOS Response Reporter Assay

This assay measures the induction of the bacterial SOS DNA damage response by this compound using a reporter strain.

Materials:

-

E. coli strain containing a reporter plasmid with an SOS-inducible promoter (e.g., recA) fused to a reporter gene (e.g., gfp).

-

Luria-Bertani (LB) broth

-

This compound at various concentrations

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow the reporter strain to the mid-exponential phase.

-

Expose the cells to different concentrations of this compound.

-

Incubate the cultures at 37°C.

-

At various time points, measure the fluorescence of the cell culture.

-

An increase in fluorescence indicates the induction of the SOS promoter and thus, DNA damage.

Mandatory Visualizations

Caption: Mechanism of action of this compound in a bacterial cell.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Simplified diagram of the bacterial SOS response pathway induced by this compound.

General Protocols for Eukaryotic Cell Studies

Note: The following are general protocols and have not been specifically validated for this compound. These should serve as a starting point for assessing the effects of this compound on eukaryotic cells.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Eukaryotic cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Eukaryotic cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered apoptotic.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

Materials:

-

Cell lysates from this compound-treated and untreated cells

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against apoptosis-related proteins like cleaved caspase-3, PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.

References

- 1. bugworksresearch.com [bugworksresearch.com]

- 2. contagionlive.com [contagionlive.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a broad-spectrum antibacterial clinical candidate to treat multidrug resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Determining the Minimum Inhibitory Concentration (MIC) of BWC0977: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for determining the Minimum Inhibitory Concentration (MIC) of BWC0977, a novel broad-spectrum bacterial topoisomerase inhibitor. This compound targets both DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication.[1][2][3][4] It has demonstrated significant activity against a wide range of multi-drug resistant (MDR) Gram-positive and Gram-negative bacteria, including those resistant to fluoroquinolones, carbapenems, and colistin.[1]

Mechanism of Action of this compound

This compound functions by selectively inhibiting bacterial type II topoisomerases, specifically DNA gyrase (predominantly in Gram-negative bacteria) and Topoisomerase IV (predominantly in Gram-positive bacteria). This dual-targeting mechanism contributes to its broad-spectrum activity and potency against resistant pathogens. The inhibition of these enzymes prevents the essential processes of DNA replication, repair, and segregation, ultimately leading to bacterial cell death.

Caption: Mechanism of action of this compound targeting bacterial topoisomerases.

Quantitative Data: In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a global panel of MDR pathogens. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values. MICs are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

| Pathogen Category | Organism Types | MIC90 Range (µg/mL) |

| Gram-Negative Bacteria | Enterobacterales (e.g., E. coli, K. pneumoniae), Non-fermenters (e.g., P. aeruginosa, A. baumannii) | 0.03 - 2 |

| Gram-Positive Bacteria | Includes various species | 0.03 - 2 |

| Anaerobes | Includes various species | 0.03 - 2 |

| Biothreat Pathogens | Includes various species | 0.03 - 2 |

Note: MIC90 represents the concentration at which 90% of the tested isolates are inhibited.

Experimental Protocol: Determination of this compound MIC by Broth Microdilution

This protocol is based on the CLSI guidelines for antimicrobial susceptibility testing.

1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (e.g., quality control strains like E. coli ATCC 25922, S. aureus ATCC 29213, and clinical isolates)

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution

-

Accurately weigh the this compound powder.

-